molecular formula C20H24N2O2 B14708433 1-Piperidineethanol, 4-(9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazol-4-ylidene)- CAS No. 23598-98-3

1-Piperidineethanol, 4-(9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazol-4-ylidene)-

Cat. No.: B14708433
CAS No.: 23598-98-3
M. Wt: 324.4 g/mol
InChI Key: SYKOAGQOXQQHFD-UHFFFAOYSA-N
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Description

1-Piperidineethanol, 4-(9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazol-4-ylidene)- is a complex organic compound with a unique structure that combines elements of piperidine, ethanol, and benzo-oxazole

Preparation Methods

The synthesis of 1-Piperidineethanol, 4-(9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazol-4-ylidene)- involves multiple steps. One common synthetic route includes the reaction of piperidine with ethanol under controlled conditions to form 1-Piperidineethanol. This intermediate is then reacted with 9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazole under specific conditions to yield the final product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

1-Piperidineethanol, 4-(9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazol-4-ylidene)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Piperidineethanol, 4-(9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazol-4-ylidene)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Piperidineethanol, 4-(9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazol-4-ylidene)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

1-Piperidineethanol, 4-(9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazol-4-ylidene)- can be compared with other similar compounds, such as:

    1-Piperidineethanol: A simpler compound that lacks the benzo-oxazole moiety.

    9,10-Dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazole: A compound that lacks the piperidineethanol moiety.

The uniqueness of 1-Piperidineethanol, 4-(9,10-dihydro-2-methyl-4H-benzo(5,6)cyclohept(1,2-d)oxazol-4-ylidene)- lies in its combined structure, which imparts distinct chemical and biological properties .

Properties

CAS No.

23598-98-3

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

2-[4-(5-methyl-6-oxa-4-azatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidin-1-yl]ethanol

InChI

InChI=1S/C20H24N2O2/c1-14-21-20-18(24-14)7-6-15-4-2-3-5-17(15)19(20)16-8-10-22(11-9-16)12-13-23/h2-5,23H,6-13H2,1H3

InChI Key

SYKOAGQOXQQHFD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)CCC3=CC=CC=C3C2=C4CCN(CC4)CCO

Origin of Product

United States

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